molecular formula C22H20ClNOS2 B2518182 [1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine CAS No. 400082-25-9

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine

Cat. No.: B2518182
CAS No.: 400082-25-9
M. Wt: 413.98
InChI Key: HBEWIJQFXBZUMQ-UHFFFAOYSA-N
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Description

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine is a complex organic compound with the molecular formula C22H20ClNOS2 and a molecular weight of 413.98 g/mol . This compound is characterized by the presence of phenylsulfanyl groups and a chlorophenylmethoxy moiety, making it a unique structure in organic chemistry.

Mechanism of Action

Oximes

Oximes are compounds that contain the functional group R2C=NOH, where R can be an organic group . They are formed by the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . The oxygen atom in the oxime function group can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Benzylic compounds

The compound also contains a benzylic position, which is the carbon atom making up part of an aromatic ring . Benzylic positions are often sites of increased reactivity. The compound might undergo reactions such as free radical bromination, nucleophilic substitution, or oxidation at the benzylic position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine typically involves the reaction of 1,3-bis(phenylsulfanyl)propan-2-one with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine lies in its specific combination of phenylsulfanyl and chlorophenylmethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNOS2/c23-19-13-11-18(12-14-19)15-25-24-20(16-26-21-7-3-1-4-8-21)17-27-22-9-5-2-6-10-22/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEWIJQFXBZUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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